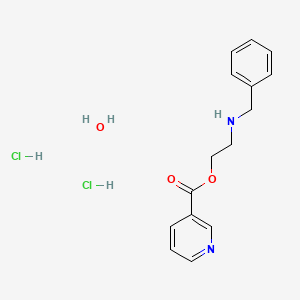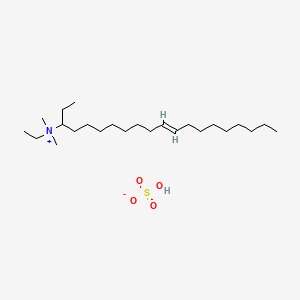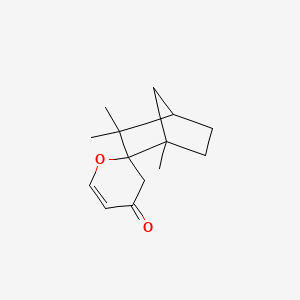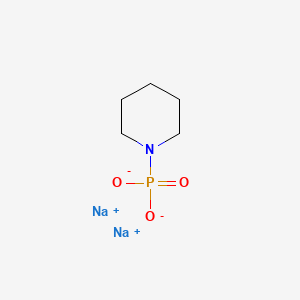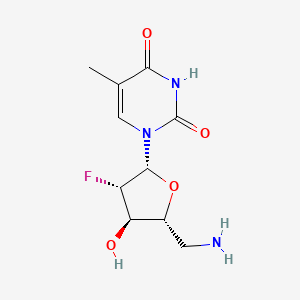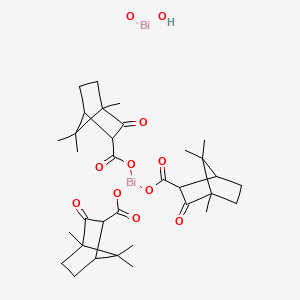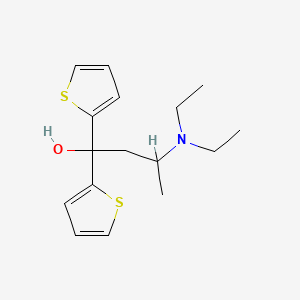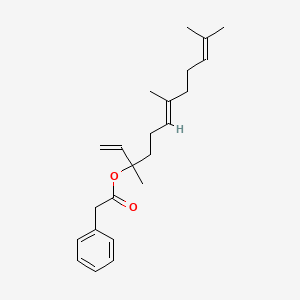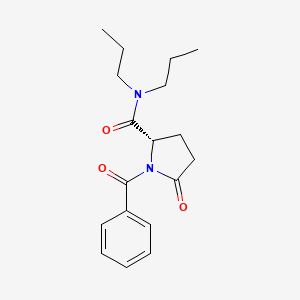
(S)-1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 288-568-8, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Potassium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN) under controlled conditions. The reaction proceeds as follows:
KOH+NH4SCN→KSCN+NH3+H2O
In industrial production, potassium thiocyanate is often produced by reacting potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. The reaction conditions typically involve high temperatures and pressures to ensure complete conversion.
化学反应分析
Potassium thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2) in the presence of strong oxidizing agents.
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN) under reducing conditions.
Substitution: Potassium thiocyanate can react with halogens to form thiocyanogen (SCN)2 and potassium halides (KX).
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
Potassium thiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques. For example, it is used in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biological research to study enzyme activities and protein interactions. It is also used in the preparation of certain biological buffers.
Medicine: In medicine, potassium thiocyanate has been used as a diagnostic agent and in the treatment of certain medical conditions, such as hypertension.
Industry: It is used in the manufacturing of synthetic fibers, dyes, and photographic chemicals. It is also used in the production of herbicides and pesticides.
作用机制
The mechanism of action of potassium thiocyanate involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. Additionally, potassium thiocyanate can form complexes with metal ions, which can alter their reactivity and availability in biological systems.
相似化合物的比较
Potassium thiocyanate can be compared with other similar compounds, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While all three compounds share similar chemical properties and applications, potassium thiocyanate is unique in its higher solubility in water and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications where high solubility and stability are required.
Similar compounds include:
- Sodium thiocyanate (NaSCN)
- Ammonium thiocyanate (NH4SCN)
- Calcium thiocyanate (Ca(SCN)2)
These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.
属性
CAS 编号 |
85760-90-3 |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(2S)-1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3/t15-/m0/s1 |
InChI 键 |
VLJYURHJBDTROS-HNNXBMFYSA-N |
手性 SMILES |
CCCN(CCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
规范 SMILES |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


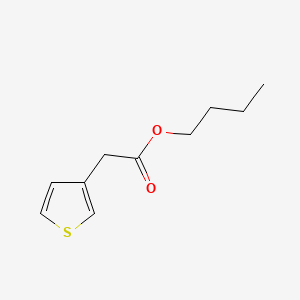


![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
